2-Methyl-2-nitro-1-benzofuran-3(2h)-one
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Overview
Description
2-Methyl-2-nitro-1-benzofuran-3(2h)-one is an organic compound belonging to the benzofuran family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-nitro-1-benzofuran-3(2h)-one typically involves the nitration of a benzofuran derivative. A common method might include the reaction of 2-methylbenzofuran with a nitrating agent such as nitric acid under controlled conditions to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale nitration reactions using optimized conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
2-Methyl-2-nitro-1-benzofuran-3(2h)-one may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-nitro-1-benzofuran-3(2h)-one would depend on its specific interactions with molecular targets. Typically, compounds with nitro groups can act as electron-withdrawing agents, influencing the reactivity of the molecule. The benzofuran core may interact with biological targets through π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzofuran: Lacks the nitro group, making it less reactive in certain types of reactions.
2-Nitrobenzofuran: Similar structure but without the methyl group, which can influence its physical and chemical properties.
Properties
CAS No. |
28439-74-9 |
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Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
2-methyl-2-nitro-1-benzofuran-3-one |
InChI |
InChI=1S/C9H7NO4/c1-9(10(12)13)8(11)6-4-2-3-5-7(6)14-9/h2-5H,1H3 |
InChI Key |
AWVSFYPKQFNDEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2O1)[N+](=O)[O-] |
Origin of Product |
United States |
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